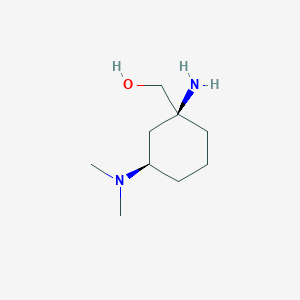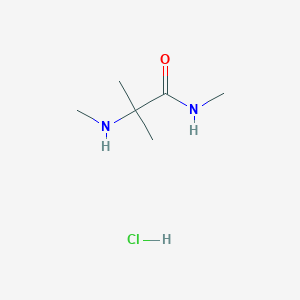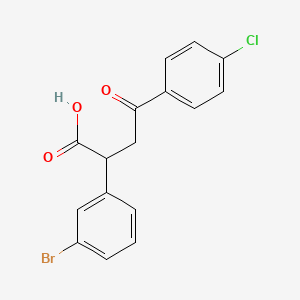
2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid” is a complex organic molecule. It contains two phenyl groups (one bromophenyl and one chlorophenyl), attached to a four-carbon chain (butanoic acid) with a carbonyl group (C=O) at the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the bromophenyl and chlorophenyl groups around the butanoic acid backbone. The presence of the bromine and chlorine atoms could potentially influence the overall shape of the molecule due to their size and electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and chlorine atoms, as well as the carbonyl group and the carboxylic acid group. These functional groups are often sites of reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and chlorine atoms might increase the compound’s density and boiling point compared to compounds of similar size .Wissenschaftliche Forschungsanwendungen
Novel Surfactant Synthesis
A novel surfactant, which shares structural similarities with 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid, was synthesized using a copper-catalyzed cross-coupling reaction. This surfactant forms unusual large-diameter premicellar aggregations below the critical micelle concentration (CMC), as evidenced by dynamic light scattering and atomic force microscopy (Chen, Hu, & Fu, 2013).
Spectroscopic and Supramolecular Studies
Vibrational spectroscopic and supramolecular studies, supported by DFT calculations, have been applied to derivatives of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid. These studies help in understanding the molecular structure and the role of non-conventional hydrogen bonds in stabilizing the crystal structure (Fernandes et al., 2017).
Molecular Docking and Optical Studies
Comparative studies involving molecular docking, vibrational, structural, electronic, and optical investigations of similar compounds highlight their potential in biomedical applications and as materials for nonlinear optical properties. These investigations reveal insights into the molecule's stability, reactivity, and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Photocyclization Potential
Analysis of the crystal structures of related compounds has provided insights into their photochemical inertness and the possibilities of undergoing Yang photocyclization, which could be of interest in the development of photochemically active materials (Bąkowicz & Turowska-Tyrk, 2010).
Nonlinear Optical Materials
Research on the first hyperpolarizability and molecular structure of related compounds suggests their utility as nonlinear optical materials. The analysis of hyper-conjugative interaction and charge delocalization provides valuable data for their application in optical technologies (Raju et al., 2015).
Heterocyclic Compounds Synthesis
The utilization of similar compounds as starting materials in the synthesis of a series of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, demonstrates their versatility in organic synthesis. These compounds show potential for antibacterial activities, which could be explored for pharmaceutical applications (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Wirkmechanismus
Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological system, the bromine and chlorine atoms might interact with biological molecules, and the butanoic acid portion could potentially be involved in metabolic processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3/c17-12-3-1-2-11(8-12)14(16(20)21)9-15(19)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSXJUDEOUVXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)
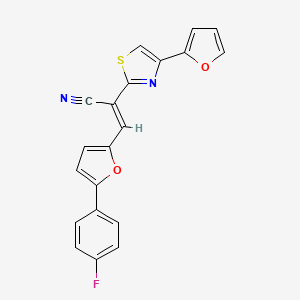

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B2795698.png)
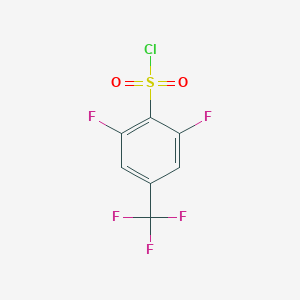

![N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795702.png)
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)
![2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2795705.png)
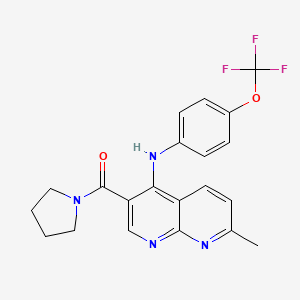

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
